N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide
Overview
Description
N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxyethyl, methoxy, and trimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Starbld0049210 are not well-studied. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown. Future pharmacokinetic studies will be crucial in understanding these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,6-trimethylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonamide group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is N-(2-carboxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)aniline: Similar structure but lacks the sulfonamide group.
N-(2-Hydroxyethyl)phthalimide: Contains a phthalimide group instead of a sulfonamide group.
N-(2-Hydroxyethyl)ethylenediamine: Contains an ethylenediamine group instead of a benzene ring.
Uniqueness
N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide and hydroxyethyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9-7-11(17-4)8-10(2)12(9)18(15,16)13(3)5-6-14/h7-8,14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYJLNYSZBAZNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCO)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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